3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile is an organic compound that features a biphenyl group attached to a chloropropenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a biphenyl boronic acid derivative reacts with a chloropropenenitrile under palladium catalysis. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are fine-tuned to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Chloropropenenitrile: A related compound with a similar nitrile group but without the biphenyl moiety.
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile apart is its combination of the biphenyl and chloropropenenitrile groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3-chloro-3-(4-phenylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXPTARHKOZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30822353 |
Source
|
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60131-48-8 |
Source
|
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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